Pargyline - 555-57-7

Pargyline

Catalog Number: EVT-278859
CAS Number: 555-57-7
Molecular Formula: C11H13N
Molecular Weight: 159.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pargyline is a compound widely employed in scientific research, primarily for its potent and irreversible inhibitory action on monoamine oxidase (MAO) [, , , , , , , , , , , , , , , , , , , , , , , , , , ]. This inhibition leads to the accumulation of various monoamine neurotransmitters within the central and peripheral nervous systems, making it a valuable tool in studying the biological roles and pharmacological effects of these neurotransmitters.

N-Benzylpropargylamine

Compound Description: N-Benzylpropargylamine is a metabolite of Pargyline formed via N-demethylation. It also acts as an inhibitor of aldehyde dehydrogenase (ALDH). Relevance: N-Benzylpropargylamine is a structurally similar metabolite of Pargyline and exhibits a similar pharmacological profile, including the inhibition of aldehyde dehydrogenase. [, ]

Propiolaldehyde

Compound Description: Propiolaldehyde is a highly reactive aldehyde. It acts as a potent inhibitor of aldehyde dehydrogenase (ALDH).Relevance: Propiolaldehyde is a suspected metabolite of Pargyline and is thought to contribute to the drug's ability to inhibit aldehyde dehydrogenase. []

N-Methylpropargylamine

Compound Description: N-Methylpropargylamine is a metabolite of Pargyline produced by N-debenzylation.Relevance: N-Methylpropargylamine is a metabolite of Pargyline. It is formed by the removal of the benzyl group from the Pargyline molecule. []

N-Benzylmethylamine

Compound Description: N-Benzylmethylamine is a metabolite of Pargyline formed by the removal of the propargyl group. Relevance: N-Benzylmethylamine is a metabolite of Pargyline resulting from metabolic transformations of the parent compound. []

Pargyline N-oxide

Compound Description: Pargyline N-oxide is a metabolite of Pargyline, formed by oxidation of the nitrogen atom in the molecule.Relevance: Pargyline N-oxide is a metabolite of Pargyline formed through oxidative metabolism. []

Deprenyl

Compound Description: Deprenyl, also known as selegiline, is another irreversible MAOI that shows selectivity for the MAO-B isoform. It is clinically used in the treatment of Parkinson's disease.Relevance: Deprenyl, like Pargyline, is a monoamine oxidase inhibitor but with a higher affinity for the MAO-B isoform. [, , ]

Pheniprazine

Compound Description: Pheniprazine is a non-selective, irreversible inhibitor of monoamine oxidase (MAO). It was previously used as an antidepressant but was withdrawn due to its side effect profile. Relevance: Both pheniprazine and Pargyline are non-selective MAO inhibitors. []

Iproniazid

Compound Description: Iproniazid is an irreversible and non-selective MAOI, meaning it inhibits both MAO-A and MAO-B isoforms. It was one of the first antidepressant drugs but is no longer widely used due to toxicity concerns.Relevance: Iproniazid is another non-selective MAO inhibitor, similar to Pargyline, but it is associated with a higher risk of adverse effects. [, ]

Tranylcypromine

Compound Description: Tranylcypromine is a non-selective and irreversible MAOI, inhibiting both MAO-A and MAO-B isoforms. It is primarily used as an antidepressant.Relevance: Tranylcypromine and Pargyline both irreversibly inhibit MAO, although tranylcypromine lacks selectivity for either MAO-A or MAO-B. [, ]

Lilly 51641

Compound Description: Lilly 51641 is a monoamine oxidase inhibitor (MAOI). Relevance: Like Pargyline, Lilly 51641 is a monoamine oxidase inhibitor and elevates blood acetaldehyde levels when administered prior to ethanol. []

Nialamide

Compound Description: Nialamide is a non-selective and irreversible MAOI that acts on both the A and B isoforms of the enzyme. It has been used in the past as an antidepressant but is now less common due to the availability of newer agents.Relevance: Nialamide shares a similar mechanism of action with Pargyline by inhibiting monoamine oxidase. [, ]

Source and Classification

Pargyline is derived from benzylamine and is categorized as a small molecule drug. It has been extensively studied for its pharmacological properties and its ability to modulate neurotransmitter levels in the brain. The compound is classified under the therapeutic category of antihypertensive agents due to its ability to lower blood pressure through the inhibition of monoamine oxidase .

Synthesis Analysis

Pargyline can be synthesized through several methods, with one common approach involving the reaction of propargyl bromide with N-methylbenzylamine. The synthesis typically requires specific conditions to ensure high yields and purity:

  1. Starting Materials: Propargyl bromide and N-methylbenzylamine.
  2. Reaction Conditions: The reaction is usually conducted in an organic solvent under an inert atmosphere to prevent moisture interference.
  3. Temperature: Controlled heating may be applied to facilitate the reaction.
  4. Purification: Post-reaction, the product is purified using techniques such as recrystallization or chromatography to isolate pure pargyline.

The synthesis can also involve variations that introduce different substituents on the benzylamine moiety, leading to analogs with potentially different pharmacological profiles .

Molecular Structure Analysis

Pargyline's molecular formula is C11_{11}H13_{13}N, with a molar mass of approximately 159.23 g/mol. Its structure features a propargyl group attached to a benzylamine backbone:

  • Structural Features:
    • Aromatic Ring: Contributes to lipophilicity and biological activity.
    • Propargyl Group: Essential for its inhibitory action on monoamine oxidase.

The compound exhibits high lipophilicity, which allows it to cross the blood-brain barrier effectively, influencing central nervous system functions .

3D Structure

The three-dimensional structure of pargyline can be visualized using molecular modeling software, revealing its spatial configuration that is critical for binding to enzyme active sites.

Chemical Reactions Analysis

Pargyline undergoes various chemical reactions primarily due to its functional groups:

  1. Inhibition Reactions: Pargyline acts as an irreversible inhibitor of monoamine oxidase type B, preventing the breakdown of neurotransmitters.
  2. Metabolism: In vivo, pargyline is metabolized by cytochrome P450 enzymes, leading to several metabolites including N-propargylbenzylamine and propiolaldehyde, which also exhibit pharmacological activity .
  3. Reactions with Alcohol: As a disulfiram-like agent, pargyline can produce adverse reactions when consumed with alcohol due to aldehyde dehydrogenase inhibition.

These reactions highlight the compound's complex interactions within biological systems.

Mechanism of Action

Pargyline exerts its pharmacological effects primarily through the inhibition of monoamine oxidase type B. This mechanism leads to:

  • Increased Levels of Neurotransmitters: By inhibiting the breakdown of norepinephrine and other catecholamines, pargyline increases their availability in synaptic clefts.
  • Antihypertensive Effects: The accumulation of norepinephrine can lead to vasodilation and reduced blood pressure through various compensatory mechanisms .
  • Potential Side Effects: The increased levels of tyramine from dietary sources can lead to hypertensive crises if not managed properly.

This mechanism underscores the importance of dietary restrictions for patients on pargyline therapy.

Physical and Chemical Properties Analysis

Pargyline possesses several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited solubility in water due to its lipophilic nature.
  • Stability: The compound is stable under standard laboratory conditions but may degrade when exposed to strong acids or bases.
  • Log P Value: Approximately 2.1, indicating moderate lipophilicity which aids in central nervous system penetration .

These properties are crucial for understanding its behavior in biological systems and its potential therapeutic applications.

Applications

Pargyline has been primarily used in clinical settings for:

  • Hypertension Management: Its primary indication is for treating moderate to severe hypertension.
  • Research Applications: Pargyline's ability to inhibit monoamine oxidase has made it a valuable tool in neuroscience research, particularly in studies related to neurotransmitter dynamics and neurodegenerative diseases.
  • Potential Use in Alzheimer’s Disease: Research into pargyline analogs has shown promise in developing treatments for Alzheimer’s disease by targeting multiple pathways involved in neurodegeneration .
Mechanistic Insights into Pargyline’s Enzymatic Interactions

Inhibition of Monoamine Oxidase Isoforms: Selectivity and Irreversibility

Pargyline (N-benzyl-N-methylprop-2-yn-1-amine) functions as a potent, irreversible inhibitor of monoamine oxidases (MAOs), flavin-dependent enzymes critical for neurotransmitter homeostasis. Its inhibition profile exhibits distinct isoform selectivity, preferentially targeting MAO-B over MAO-A. Studies indicate a 2-356 fold selectivity for MAO-B inhibition across various experimental systems, significantly lower than the selectivity observed with selegiline (16-6401 fold) [3] [5]. This selectivity arises primarily from differential active site architecture. The MAO-B active site cavity is structurally more constrained than MAO-A's, favoring the accommodation and binding of smaller substrates and inhibitors like pargyline [3] [7]. Initial binding is followed by an irreversible inactivation step, distinguishing it from reversible competitive inhibitors.

Structural Basis of MAO-B Inhibition: Active-Site Flavin Interactions

The catalytic core of MAO isoforms features a flavin adenine dinucleotide (FAD) cofactor covalently bound within the active site. Pargyline's inhibitory action culminates in a covalent modification of the FAD moiety. The propargylamine group (–CH₂–C≡CH) of pargyline is the key pharmacophore responsible for this interaction [4] [10]. Upon binding near the FAD, the terminal alkyne carbon undergoes enzymatic oxidation, generating a highly reactive species. This species forms a persistent covalent adduct with the N⁵ of the FAD isoalloxazine ring, effectively blocking the enzyme's ability to cycle between oxidized and reduced states, which is essential for amine oxidation [3] [4] [8]. X-ray crystallographic studies of related propargylamine inhibitors (e.g., deprenyl analogues) bound to MAO-B confirm this N⁵-flavin adduct formation, providing a structural model for pargyline's mechanism [4].

Comparative Inhibition Kinetics: MAO-A vs. MAO-B Substrate Competition

Kinetic analyses reveal crucial differences in pargyline's interaction with MAO isoforms. Pargyline exhibits lower inhibition constants (Kᵢ) for MAO-B compared to MAO-A, reflecting its higher affinity for the MAO-B active site. Furthermore, inhibition is characterized by time-dependent progress curves, indicative of a two-step mechanism: initial reversible complex formation (characterized by Kᵢ) followed by slower, irreversible covalent modification (characterized by the rate constant kᵢₙₐcₜ) [3] [5]. Substrate competition studies demonstrate that substrates selective for MAO-B (e.g., phenylethylamine, benzylamine) effectively protect the enzyme from pargyline inactivation, while MAO-A selective substrates (e.g., serotonin) offer less protection, confirming the competition occurs within the substrate-binding cavity [3]. The ratio kᵢₙₐcₜ/Kᵢ represents the overall efficiency of inactivation, which is significantly higher for MAO-B than MAO-A with pargyline.

Table 1: Kinetic Parameters of Pargyline Inhibition Against MAO Isoforms

ParameterMAO-AMAO-BNotes
IC₅₀ (nM)~11,520~8,200Lower IC₅₀ indicates higher potency [3] [5]
Relative Selectivity12-356 foldHighly variable depending on system [3]
Inactivation TypeIrreversibleIrreversibleCovalent modification of FAD
Substrate ProtectionModerate (Serotonin)Strong (Benzylamine, PEA)Confirms active site competition [3]

Suicide Inactivation Mechanisms: Covalent Adduct Formation

Pargyline is classified as a mechanism-based inactivator (or "suicide substrate"). It exploits the MAO enzyme's normal catalytic machinery to generate a highly reactive intermediate within the active site, which then forms a covalent bond with the FAD cofactor, irreversibly inactivating the enzyme [4] [10]. This process requires enzymatic activation, aligning with the characteristic features of suicide inhibition: substrate-like recognition, catalysis-dependent activation, and covalent adduct formation.

Propargylamine Derivatives as Mechanism-Based Inactivators

The propargylamine functional group (–CH₂–C≡CH) is the defining structural element enabling pargyline's suicide inactivation mechanism. This group is a common feature in several irreversible MAO inhibitors, including deprenyl (selegiline) and clorgyline [4] [10]. During the catalytic cycle, MAO initiates oxidation at the propargylamine nitrogen or the propargylic carbon. Evidence suggests enzymatic abstraction of the propargylic proton generates an allenyl or propargyl radical/cation species [4] [8]. This highly electrophilic intermediate readily attacks the electron-rich flavin cofactor. Mass spectrometric analysis of inhibited MAO-B confirms the formation of a covalent adduct between the flavin and a fragment derived from the inhibitor, increasing the molecular weight of the flavin by the mass equivalent of the inhibitor minus two hydrogens (consistent with oxidation and adduct formation) [4] [10]. Studies with isotopically labeled pargyline would provide definitive proof of the adduct's structure.

Radical-Mediated Flavin Modification Pathways

The formation of the covalent FAD-inhibitor adduct involves reactive radical intermediates. Flavin semiquinone radicals (FADH•) are established intermediates in flavoprotein catalysis [8]. Computational and model studies propose that the propargyl radical (or allenyl radical), generated enzymatically from pargyline, can combine with the flavin semiquinone radical (FADH•) [4] [8]. This radical-radical coupling would directly yield a stable covalent adduct. Alternatively, the electrophilic propargyl/allene intermediate could undergo nucleophilic attack by the flavin N⁵, forming a covalent bond. Recent research on related propargylamine inhibitors (e.g., ASS234) has revealed that the adduct can exist as a cyanine linker (e.g., –N=CH–CH=CH– or isomers) bridging the flavin and the inhibitor remnant [4]. This cyanine adduct displays partial double bond character, resulting in the existence of multiple geometric isomers (cis/trans) that can interconvert, as observed via low-temperature chromatography [4]. The specific configuration influences the stability and rigidity of the adduct within the enzyme's active site. Intramolecular electrostatic interactions within the MAO binding pocket stabilize the adduct configuration [4].

Table 2: Key Features of Pargyline's Suicide Inactivation Mechanism

FeatureDescriptionExperimental Evidence
Catalytic RequirementEnzyme activity (oxidation) is necessary for inactivationNo inactivation by pre-reduced enzyme; time-dependence [4] [10]
Reactive IntermediateAllenyl/Propargyl radical or cation generated via propargylic H⁺ abstractionRadical trapping studies (indirect); computational models [4] [8]
Covalent AdductStable linkage between modified FAD (N⁵) and inhibitor-derived fragmentMass spectrometry (increase in FAD mass) [4] [10]
Adduct StructureCyanines (e.g., –N=CH–CH=CH–) with geometric isomers possibleChromatographic separation of isomers; spectroscopic analysis [4]
Role of Flavin RedoxFAD semiquinone radical (FADH•) likely involved in radical coupling pathwayFlavin radical chemistry; EPR studies on model systems [8]

Properties

CAS Number

555-57-7

Product Name

Pargyline

IUPAC Name

N-benzyl-N-methylprop-2-yn-1-amine

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

InChI

InChI=1S/C11H13N/c1-3-9-12(2)10-11-7-5-4-6-8-11/h1,4-8H,9-10H2,2H3

InChI Key

DPWPWRLQFGFJFI-UHFFFAOYSA-N

SMILES

CN(CC#C)CC1=CC=CC=C1

Solubility

9.98e-02 g/L

Synonyms

Hydrochloride, Pargyline
Pargyline
Pargyline Hydrochloride

Canonical SMILES

CN(CC#C)CC1=CC=CC=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.